molecular formula C19H22N4O3 B2968729 (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-37-5

(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2968729
CAS No.: 2034396-37-5
M. Wt: 354.41
InChI Key: HAVJVZHNEXIDQD-UHFFFAOYSA-N
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Description

“(4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their anti-tubercular activity .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, it is known that similar compounds have been synthesized for their potential anti-tubercular activity . These compounds were designed and evaluated against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

  • Cannabinoid Receptor Research : This compound has been investigated in relation to its effects on cannabinoid receptors. For instance, research has shown that related compounds can act as inverse agonists at the human cannabinoid CB1 receptor, impacting the binding of guanosine-5'-O-(3-[35S]thio)triphosphate to these receptors (Landsman et al., 1997).

  • Synthesis and Reactivity : The synthesis and reactivity of compounds containing morpholinylpyrrolyl groups, similar to the structure of interest, have been extensively studied. These investigations have led to the development of various heterocycles that could be potentially relevant in medicinal chemistry (Zaki et al., 2014).

  • Anticancer Research : Certain derivatives of the compound have been synthesized as intermediates for biologically active compounds, which include small molecule anticancer drugs. This showcases its potential utility in the development of new anticancer therapies (Wang et al., 2016).

  • Anti-inflammatory Activity : Some pyrazole derivatives containing morpholino groups have been studied for their anti-inflammatory activity, indicating potential applications in developing anti-inflammatory drugs (Gadhave & Bhagwat, 2017).

  • Enzyme Inhibition : The compound's analogues have shown enzyme inhibitory activities, including against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are significant in the context of Alzheimer's disease and other neurodegenerative disorders (Cetin et al., 2021).

  • Molecular Docking and Synthesis of Heterocycles : The molecular interaction of related compounds with the CB1 cannabinoid receptor has been explored through molecular docking studies, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).

  • Antitubercular and Antifungal Activity : Novel derivatives have been synthesized and evaluated for their antitubercular and antifungal activities, demonstrating the compound’s potential in addressing infectious diseases (Syed et al., 2013).

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(15-1-3-16(4-2-15)22-9-11-25-12-10-22)23-8-5-17(14-23)26-18-13-20-6-7-21-18/h1-4,6-7,13,17H,5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVJVZHNEXIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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